molecular formula C14H12N2O2S B5622519 3-[(3-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-[(3-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B5622519
M. Wt: 272.32 g/mol
InChI Key: MZMROSHHZKEXCF-UHFFFAOYSA-N
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Description

3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE is an organic compound with a complex structure that includes a benzothiazole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 3-methylphenylamine with 2-aminobenzenethiol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Shares a similar structure with a pyridine ring instead of a benzothiazole ring.

    N-(3-Amino-4-methylphenyl)benzamide: Contains a benzamide group and exhibits similar chemical properties.

Uniqueness

3-[(3-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-5-4-6-11(9-10)15-14-12-7-2-3-8-13(12)19(17,18)16-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMROSHHZKEXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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